molecular formula C10H14O3 B1365675 Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate CAS No. 67333-67-9

Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate

Cat. No.: B1365675
CAS No.: 67333-67-9
M. Wt: 182.22 g/mol
InChI Key: PFJHRKIZEPYPOQ-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate is an organic compound with the molecular formula C10H14O3. It is known for its role in various chemical syntheses and is often used as a building block in organic chemistry. This compound is characterized by its cyclohexene ring structure with two methyl groups and a keto group, making it a versatile intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate can be synthesized through several methods. One common route involves the reaction of methyl acetoacetate with acetaldehyde in the presence of a base, followed by cyclization and esterification . Another method includes the alkylation of ethyl acetoacetate with methyl vinyl ketone, followed by cyclization and esterification .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Mechanism of Action

The mechanism of action of Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate involves its ability to participate in various chemical reactions due to its reactive keto and ester groups. These functional groups allow the compound to act as an electrophile in nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Properties

IUPAC Name

methyl 2,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4,7,9H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJHRKIZEPYPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C1C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00456548
Record name 2-Cyclohexene-1-carboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67333-67-9
Record name 2-Cyclohexene-1-carboxylic acid, 2,6-dimethyl-4-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00456548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate
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Methyl 2,6-dimethyl-4-oxocyclohex-2-enecarboxylate

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